N-butan-2-yl-3-(2-methoxyethoxy)aniline
Description
N-Butan-2-yl-3-(2-methoxyethoxy)aniline is an aniline derivative featuring a branched sec-butyl group (butan-2-yl) attached to the nitrogen atom and a 2-methoxyethoxy substituent at the 3-position of the aromatic ring. This compound is structurally tailored to balance lipophilicity (via the sec-butyl group) and polarity (via the 2-methoxyethoxy chain), making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
N-butan-2-yl-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-11(2)14-12-6-5-7-13(10-12)16-9-8-15-3/h5-7,10-11,14H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJHPEFCGZGJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3-(2-methoxyethoxy)aniline typically involves the reaction of 3-(2-methoxyethoxy)aniline with butan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3-(2-methoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-butan-2-yl-3-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-Methoxyethoxy)Aniline (CAS 1040686-17-6)
- Structure: Differs by having a phenoxyethyl group linked to the nitrogen instead of a direct sec-butyl substitution .
- Increased molecular weight (343.46 g/mol) and steric bulk could reduce solubility in polar solvents.
3-(2-Methoxyethoxy)-4-(Trifluoromethyl)Aniline Hydrochloride
- Structure : Replaces the sec-butyl group with a trifluoromethyl (-CF₃) group at the 4-position .
- Implications :
- The electron-withdrawing -CF₃ group decreases electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
- Enhanced metabolic stability in bioactive applications due to the fluorine substituent .
- Lower pKa (acidic NH₂ group) compared to the target compound, as -CF₃ withdraws electron density.
N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-Phenoxyethoxy)Aniline
- Structure: Features a phenoxyethoxy substituent (longer chain) and a sec-butylphenoxypropyl group .
- Implications: The phenoxyethoxy chain increases hydrophobicity and may improve membrane permeability in drug design.
Physicochemical Properties
Key Research Findings
Hydrogen Bonding and Crystal Packing: Analogues like N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline exhibit intermolecular N–H⋯Br/O hydrogen bonds, forming layered supramolecular structures . The target compound’s sec-butyl group may disrupt such packing, reducing crystallinity.
Synthetic Yields :
- The trifluoromethyl derivative () was synthesized in 82% yield via tert-butyl carbamate deprotection, demonstrating efficient routes for NH₂-group preservation .
Chromatographic Behavior :
- HPLC retention times vary significantly: 0.83 minutes for the trifluoromethyl analogue (polar) vs. 1.40 minutes for boronate esters (hydrophobic) .
Q & A
Q. Critical Parameters :
- Reaction temperature (60–110°C) and solvent choice (dioxane, toluene) significantly impact yield .
- Catalysts like Pd(OAc)₂ enable Suzuki-Miyaura coupling for complex derivatives .
How can this compound be characterized spectroscopically?
Q. Basic Characterization Techniques
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ ~6.5–7.2 ppm for aromatic protons, δ ~3.4–4.2 ppm for methoxyethoxy groups) .
- LCMS : Molecular ion peaks (e.g., m/z 343 [M+H]⁺ for C₂₁H₂₉NO₃) validate molecular weight .
- HPLC : Retention times (e.g., 1.19–1.40 minutes under SMD-TFA05 conditions) assess purity .
Q. Advanced Analysis :
- High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., m/z 343.2147 for C₂₁H₂₉NO₃) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Data Analysis
- QSAR Studies : Correlate structural features (e.g., methoxyethoxy flexibility) with activity trends across assays .
- Dose-Response Curves : Validate inhibitory concentrations (IC₅₀) using in vitro kinase assays (e.g., c-Met kinase) .
- Meta-Analysis : Compare solvent effects (DMSO vs. aqueous buffers) and cell lines used in conflicting studies .
Example : Discrepancies in binding affinity may arise from variations in protein conformation during docking studies .
What strategies optimize reaction conditions for introducing substituents to the aniline ring?
Q. Advanced Synthetic Optimization
- Catalyst Screening : Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency for halogenated derivatives .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates .
- Temperature Gradients : Gradual heating (e.g., 80°C → 110°C) minimizes side reactions during boronic acid coupling .
How can decomposition pathways be mitigated during synthesis?
Q. Advanced Stabilization Strategies
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the aniline group .
- Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts during deprotection .
- Low-Temperature Storage : Store intermediates at –20°C to prevent degradation .
What techniques analyze the crystal structure and intermolecular interactions of this compound?
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolve bond angles (e.g., 74.17° between aromatic rings) and hydrogen-bonding networks (N–H⋯O/Br) .
- SHELX Refinement : Use SHELXL for high-resolution data refinement (R-factor < 0.05) .
- Hirshfeld Surfaces : Map intermolecular contacts (e.g., C–H⋯π interactions) to explain packing motifs .
Which computational methods predict the reactivity of this compound?
Q. Advanced Modeling Approaches
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .
- Molecular Dynamics : Simulate solvent effects on conformational flexibility of the methoxyethoxy chain .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .
What purification challenges arise with this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
